molecular formula C9H18BNO4 B144304 1-N-Boc-pyrrolidin-2-ylboronic acid CAS No. 149682-75-7

1-N-Boc-pyrrolidin-2-ylboronic acid

Cat. No.: B144304
CAS No.: 149682-75-7
M. Wt: 215.06 g/mol
InChI Key: UIIUYLRUCQCTST-UHFFFAOYSA-N
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Description

1-N-Boc-pyrrolidin-2-ylboronic acid (CAS: 149682-75-7) is a boronic acid derivative featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group at the nitrogen position. Its molecular formula is C₉H₁₈BNO₄, with a molecular weight of 215.05 g/mol . This compound is widely used in Suzuki–Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis and organometallic chemistry. Evidence from recent studies highlights its exceptional reactivity in nickel-catalyzed coupling reactions, achieving yields up to 90% under optimized conditions (DMA/1,4-dioxane solvent mixture at 40°C) .

The compound requires stringent storage conditions: it must be kept under an inert atmosphere at -20°C to prevent decomposition . Safety data indicate hazards such as skin/eye irritation and respiratory sensitization (H302, H315, H319, H332, H335), necessitating precautions like using gloves and ventilation during handling .

Preparation Methods

Boc Protection of Pyrrolidin-2-Ylboronic Acid

The most straightforward route involves introducing the Boc group to pyrrolidin-2-ylboronic acid. This method leverages the nucleophilicity of the pyrrolidine nitrogen and the stability of boronic acids under mild basic conditions.

Reaction Conditions and Optimization

Pyrrolidin-2-ylboronic acid is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere. Boc anhydride (Boc₂O) is added stoichiometrically, along with a catalytic amount of 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N) as a base . The reaction typically proceeds at room temperature for 12–24 hours, yielding the Boc-protected product after aqueous workup and chromatographic purification.

Key Parameters

ParameterTypical Value
SolventTHF, DCM
BaseDMAP (0.1 equiv), Et₃N (1.2 equiv)
Temperature20–25°C
Reaction Time12–24 hours
Yield60–85%

Challenges include competing side reactions, such as boronic acid trimerization or Boc group migration. To mitigate these, rigorous exclusion of moisture and the use of molecular sieves (4 Å) are recommended .

Miyaura Borylation of Halogenated Pyrrolidine Precursors

For substrates where pyrrolidin-2-ylboronic acid is inaccessible, Miyaura borylation offers a viable alternative. This method installs the boronic acid moiety via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂).

Synthesis of 2-Bromo-1-N-Boc-Pyrrolidine

The precursor 2-bromo-1-N-Boc-pyrrolidine is synthesized by treating Boc-protected pyrrolidine with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride . The bromine atom is introduced selectively at the 2-position due to the stability of the intermediate radical.

Borylation Reaction

The brominated precursor undergoes Miyaura borylation using B₂Pin₂, a palladium catalyst (e.g., Pd(dppf)Cl₂), and potassium acetate (KOAc) in dioxane at 80–100°C . The resulting pinacol boronate ester is hydrolyzed to the boronic acid using hydrochloric acid (HCl).

Representative Protocol

ComponentQuantity
2-Bromo-1-N-Boc-pyrrolidine1.0 equiv
B₂Pin₂1.5 equiv
Pd(dppf)Cl₂5 mol%
KOAc3.0 equiv
SolventDioxane
Temperature90°C, 12 hours
Yield (boronate)70–90%
Hydrolysis Yield80–95%

This method benefits from high functional group tolerance and scalability but requires careful handling of air-sensitive palladium catalysts.

Alternative Synthetic Routes

Directed C-H Borylation

Transition-metal-catalyzed C-H borylation represents an emerging strategy. Iridium complexes (e.g., Ir(cod)(OMe))₂ with bipyridine ligands can selectively borylate the 2-position of Boc-protected pyrrolidine under inert conditions . While promising, this method currently suffers from low yields (<30%) and requires further optimization.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Boc Protection60–85≥95HighModerate
Miyaura Borylation70–90≥90ModerateHigh
Directed C-H Borylation<3080–85LowLow

The Boc protection method is favored for its simplicity, whereas Miyaura borylation excels in scalability for industrial applications. Directed C-H borylation remains experimental.

Chemical Reactions Analysis

1-N-Boc-pyrrolidin-2-ylboronic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)

Scientific Research Applications

A. Organic Synthesis

1-N-Boc-Pyrrolidin-2-ylboronic acid is widely used as a building block in organic synthesis, particularly in:

  • Suzuki-Miyaura Cross-Coupling Reactions : It serves as a boronic acid reagent to form biaryl compounds, showcasing high yields when paired with other boronic acids .

B. Medicinal Chemistry

The compound has shown promise in developing biologically active compounds, particularly as an inhibitor of serine proteases. Its ability to form reversible covalent bonds with diols makes it useful for targeting specific enzymes involved in various diseases.

C. Biological Research

Recent studies have explored its use in designing radiopharmaceuticals for cancer imaging. For instance, novel 68Ga-labeled tracers based on this compound were evaluated for their efficacy in targeting fibroblast activation protein (FAP), demonstrating significant tumor uptake and potential for therapeutic applications .

A. Inhibition of Proteases

Research indicates that this compound can significantly inhibit serine proteases, which are crucial in many biological processes and disease mechanisms. For example, studies have reported its selective inhibition against specific proteases, suggesting therapeutic potential.

B. Cancer Imaging and Therapy

In preclinical evaluations, 68Ga-labeled derivatives of this compound demonstrated promising results in PET imaging for cancer diagnostics. One study highlighted that the compound exhibited high tumor uptake compared to traditional tracers, indicating its effectiveness as a targeted imaging agent .

Industrial Applications

In the industrial sector, this compound is utilized in the production of advanced materials and as a reagent in various chemical processes due to its unique reactivity patterns and ability to facilitate complex synthetic routes.

Mechanism of Action

The mechanism of action of 1-N-Boc-pyrrolidin-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is due to the presence of the boronic acid group, which can interact with hydroxyl groups in biological molecules. The compound can also act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds through its interaction with palladium or other transition metals .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-N-Boc-pyrrolidin-2-ylboronic acid with structurally related boronic acids and esters:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reactivity/Yield
This compound 149682-75-7 C₉H₁₈BNO₄ 215.05 Boc-protected pyrrolidine; high solubility in DMA/1,4-dioxane 90% yield in Suzuki coupling
1-N-Boc-piperidine-4-boronic acid Not provided C₁₀H₂₀BNO₄ ~229.1 (estimated) Boc-protected piperidine; steric hindrance from axial boronic acid Quantitative yield
N-Boc-2-pyrroleboronic acid 135884-31-0 C₉H₁₄BNO₄ 211.02 Aromatic pyrrole backbone; lower molecular weight Limited data; moderate yield
1-Boc-pyrrole-3-boronic acid pinacol ester 935278-73-2 C₁₅H₂₃BN₂O₄ 306.17 Pinacol ester enhances stability; reduced water solubility Requires deprotection for reactivity
1-Boc-5-TBDMSO-indole-2-boronic acid 335649-61-1 C₁₈H₂₇BN₂O₃Si 370.3 Bulky TBDMS group; specialized for indole-based drug discovery Low yield due to steric effects

Key Comparative Insights

Reactivity in Cross-Coupling Reactions

  • This compound exhibits superior reactivity compared to aromatic analogues like N-Boc-2-pyrroleboronic acid due to its flexible pyrrolidine ring, which minimizes steric hindrance during transmetallation .
  • 1-N-Boc-piperidine-4-boronic acid outperforms the pyrrolidine variant in certain reactions (e.g., quantitative yield in nickel-catalyzed couplings), likely due to the piperidine ring’s conformational stability .

Solubility and Stability

  • Polar aprotic solvents like DMA/1,4-dioxane (4:1 v/v) are optimal for pyrrolidine derivatives, whereas pinacol esters (e.g., 1-Boc-pyrrole-3-boronic acid pinacol ester) require non-polar solvents .
  • The Boc group enhances stability against protodeboronation but introduces sensitivity to acidic conditions, necessitating careful pH control .

Biological Activity

1-N-Boc-pyrrolidin-2-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a boron atom, which plays a crucial role in its interaction with biological molecules, particularly in the context of enzyme inhibition and targeted therapy.

  • Molecular Formula : C₉H₁₄BNO₄
  • Molecular Weight : 211.02 g/mol
  • Melting Point : 93-98 °C (decomposes)
  • Density : 1.1 ± 0.1 g/cm³
  • Solubility : Soluble in organic solvents, with limited solubility in water.

This compound acts primarily as a pharmacophore in the design of proteasome inhibitors and kinase inhibitors. The boronic acid moiety allows for reversible covalent bonding with serine and cysteine residues in target enzymes, leading to modulation of their activity. This mechanism is particularly relevant in cancer therapies, where proteasome inhibition can lead to increased apoptosis of tumor cells.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, a study evaluating its effects on MGC803 cells showed promising results with IC₅₀ values in the nanomolar range, indicating potent cytotoxicity against these cancer cells .

Inhibition of Fibroblast Activation Protein (FAP)

Research has identified this compound as a potential inhibitor of fibroblast activation protein (FAP), which is implicated in tumor progression and metastasis. The compound demonstrated high binding affinity (IC₅₀ values as low as 3.7 nM) for FAP, suggesting its utility in developing targeted radiopharmaceuticals for cancer imaging and therapy .

Study on Antitumor Spectrum

In a comprehensive evaluation, a series of peptide derivatives based on proline-boronic acids were synthesized, including those featuring this compound. The best-performing compound exhibited an IC₅₀ value of approximately 10 nM against multiple human tumor cell lines and demonstrated selective inhibition of proteasome subunits .

PET Imaging Applications

Another significant application of this compound is in the development of positron emission tomography (PET) tracers for imaging tumors. A study reported that novel radiolabeled compounds based on pyrrolidin-2-ylboronic acid showed enhanced tumor uptake compared to existing tracers, indicating their potential for improving diagnostic imaging in oncology .

Comparative Analysis with Similar Compounds

Compound NameIC₅₀ (nM)Selectivity IndexApplication
This compound3.7>1000FAP Inhibition
N-(4-quinolinoyl)-Gly-boroPro10.3>83FAP Inhibition
N-acetyl-D-Ala-boroPro2900-Proteasome Inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-N-Boc-pyrrolidin-2-ylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a Boc-protected pyrrolidine precursor with a boronic acid moiety under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions). Key variables include catalyst choice (Pd(OAc)₂ or PdCl₂), base (Na₂CO₃ or CsF), and solvent (THF or DMF). Elevated temperatures (60–80°C) may improve conversion but risk Boc-group decomposition. Purification via flash chromatography or recrystallization is critical to isolate the product from boronic acid byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC (≥97.0% purity threshold, as per catalog specifications ).
  • ¹H/¹³C NMR to confirm the Boc group (tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and boronic acid protons (broad peak near δ ~7–8 ppm).
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (C₉H₁₄BNO₄, theoretical MW: 211.02 ).

Q. What are the storage requirements to prevent degradation of this compound?

  • Methodological Answer : Store at 0–6°C in anhydrous conditions (e.g., under argon) to minimize hydrolysis of the boronic acid group and Boc-protected amine. Use amber vials to reduce light-induced decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The Boc group introduces steric hindrance, slowing transmetalation steps in Suzuki-Miyaura reactions. Electronic effects (electron-withdrawing nature of the carbamate) stabilize the boronic acid but may reduce electrophilicity. Comparative studies with unprotected analogs (e.g., pyrrolidin-2-ylboronic acid) show lower yields for Boc-protected derivatives in aryl couplings, necessitating optimized ligand systems (e.g., SPhos or XPhos) .

Q. What strategies mitigate boronic acid instability during multi-step syntheses involving this compound?

  • Methodological Answer :

  • In situ protection : Convert the boronic acid to a more stable MIDA boronate ester (e.g., using 1,3-dimethylimidazolidinone) for intermediate steps .
  • Low-temperature handling : Limit exposure to moisture and oxygen during workup.
  • Kinetic studies : Monitor decomposition rates via ¹¹B NMR to identify critical stability thresholds (e.g., pH >7 accelerates hydrolysis) .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral analysis methods are recommended?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during boronation or asymmetric hydrogenation of prochiral precursors. For analysis:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).
  • Optical rotation comparisons with literature values for Boc-protected pyrrolidine derivatives (e.g., [α]²⁵_D = +15° to +25° in CHCl₃ ).

Q. Methodological Frameworks for Experimental Design

Q. How can researchers apply the FINER criteria to design studies involving this compound?

  • Methodological Answer :

  • Feasible : Prioritize reactions with readily available catalysts (e.g., Pd/C) and avoid exotic ligands.
  • Novel : Explore understudied applications (e.g., in peptide boronate protease inhibitors).
  • Ethical : Adhere to safety protocols for boronic acid handling (toxicity data in ).
  • Relevant : Align with trends in medicinal chemistry (e.g., PROTACs or boron-containing therapeutics) .

Q. What statistical approaches are suitable for analyzing contradictory data in boronic acid reactivity studies?

  • Methodological Answer :

  • Multivariate analysis (e.g., PCA) to identify dominant variables (e.g., solvent polarity, temperature).
  • Error propagation models to quantify uncertainty in yield calculations.
  • Meta-analysis of published protocols to resolve discrepancies (e.g., conflicting reports on Boc-group stability) .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIUYLRUCQCTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376284
Record name 1-N-Boc-pyrrolidin-2-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149682-75-7
Record name 1-(1,1-Dimethylethyl) 2-borono-1-pyrrolidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Boc-pyrrolidin-2-ylboronic acid
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Record name 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
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Synthesis routes and methods I

Procedure details

N-acetyl-gly-boroproline 5 was prepared according to the synthetic route of FIG. 1. Metallation of tert-butyl 1-pyrrolidinecarboxylate (N-t-BOC-pyrrolidine, Sigma-Aldrich Co.) in THF with sec-butyllithium, followed by addition of trimethylborate gave 1-(tert-butoxycarbonyl)pyrrolidin-2-yl-2-boronic acid 1 after quenching with aqueous NaOH and extraction. Borate esterification with the (1S, 2S, 3R, 5S), (+)-pinanediol in methyl, tert-butyl ether (MTBE) gave borate ester 2. Acid hydrolysis of the BOC protecting group and selective crystallization in isopropyl alcohol gave (+)-pinane 1-pyrrolidin-2-yl-2-boronate 3. Coupling of 3 and N-acetyl glycine with EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and DiPEA (diisopropylethylamine gave the pinane borate of N-acetyl-gly-boroproline 4. Borate exchange of 4 with phenylboronic acid in MTBE and water gave N-acetyl-gly-boroproline 5.
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Synthesis routes and methods II

Procedure details

N-acetyl-gly-boroproline 5 was prepared from tert-butyl 1-pyrrolidinecarboxylate (N-t-BOC-pyrrolidine, Aldrich), according to the synthetic route of FIG. 1 and Example 6. Metallation of N-t-BOC-pyrrolidine in THF with sec-butyllithium was followed by addition of trimethylborate to give 1-(tert-butoxycarbonyl)pyrrolidin-2-yl-2-boronic acid 1. Borate esterification with the single enantiomer, (+)-pinanediol in tert-butyl methyl ether (MTBE) gave pinane ester 2 (Coutts et al (1994) Tetrahedron Letters 35(29):5109-5112; Kelly et al (1993) Tetrahedron 49:1009-1016). Acid hydrolysis of the BOC group and selective crystallization gave (+)-pinane 1-pyrrolidin-2-yl-2-boronate 3. Coupling of 3 and N-acetyl glycine with EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide), and HOBt (1-hydroxybenzotriazole) gave the pinane borate of N-acetyl-gly-boroproline 4. Borate exchange of 4 with phenylboronic acid gave N-acetyl-gly-boroproline 5.
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Retrosynthesis Analysis

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